

Thalidomide-O-C2-acid: A Technical Guide for Targeted Protein Degradation

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Compound of Interest

Compound Name: *Thalidomide-O-C2-acid*

Cat. No.: *B2907596*

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Thalidomide-O-C2-acid is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. As a functionalized derivative of thalidomide, it serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on its properties, suppliers, and its application in the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs).

Core Data Presentation

Thalidomide-O-C2-acid, with the CAS Number 2369068-42-6, is commercially available from several suppliers.^{[1][2][3]} The table below summarizes key quantitative data and supplier information for easy comparison.

Parameter	Data
CAS Number	2369068-42-6
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₇ [2]
Molecular Weight	346.3 g/mol [3]
Appearance	White to off-white solid[1]
Storage Conditions	Powder: -20°C for long-term storage.[1][2]
Solubility	Soluble in DMSO and DMF.
Purity (Typical)	≥95% (Varies by supplier)
Key Suppliers	MedChemExpress, BroadPharm, Immunomart.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using Thalidomide-O-C2-acid

This protocol details a general method for conjugating **Thalidomide-O-C2-acid** to a ligand for a protein of interest (POI) that possesses a primary or secondary amine for amide bond formation.

Materials and Reagents:

- **Thalidomide-O-C2-acid**
- POI ligand with a free amine group
- Amide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Organic base, e.g., N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Solvents for purification (e.g., water, acetonitrile)

- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
- Purification system (e.g., preparative HPLC)
- Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

- Activation of **Thalidomide-O-C2-acid**:
 - In a dry reaction flask under an inert atmosphere, dissolve **Thalidomide-O-C2-acid** (1.0 equivalent) in anhydrous DMF.
 - Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
 - Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
- Coupling to POI Ligand:
 - In a separate flask, dissolve the POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.
 - Add the solution of the POI ligand dropwise to the activated **Thalidomide-O-C2-acid** mixture.
 - Allow the reaction to stir at room temperature.
- Reaction Monitoring:
 - Monitor the progress of the reaction by LC-MS until the starting material (**Thalidomide-O-C2-acid**) is consumed (typically 2-12 hours).
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction by adding water.
 - Filter the crude product if a precipitate forms, or directly purify the reaction mixture.

- Purify the crude PROTAC using reverse-phase preparative HPLC.
- Characterization:
 - Collect the fractions containing the pure PROTAC and lyophilize to obtain a solid product.
 - Confirm the identity and purity of the final PROTAC by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of the newly synthesized PROTAC in degrading its target protein in a cellular context.

Materials and Reagents:

- Cell line expressing the protein of interest
- Synthesized PROTAC
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE equipment and reagents
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody specific to the POI

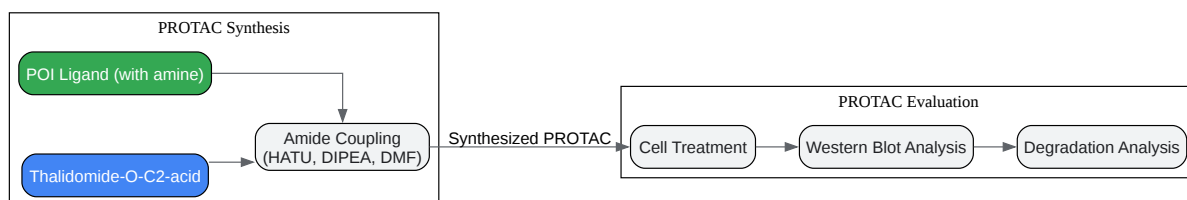
- Primary antibody for a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment:
 - Seed the cells in multi-well plates and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 μ M) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
- Cell Lysis:
 - After incubation, wash the cells with cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
- Protein Quantification:
 - Determine the protein concentration of each lysate using the BCA assay.
- Western Blotting:
 - Normalize the protein content of each sample with lysis buffer and add Laemmli buffer.
 - Denature the samples by heating.
 - Load equal amounts of protein per lane and separate by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour.

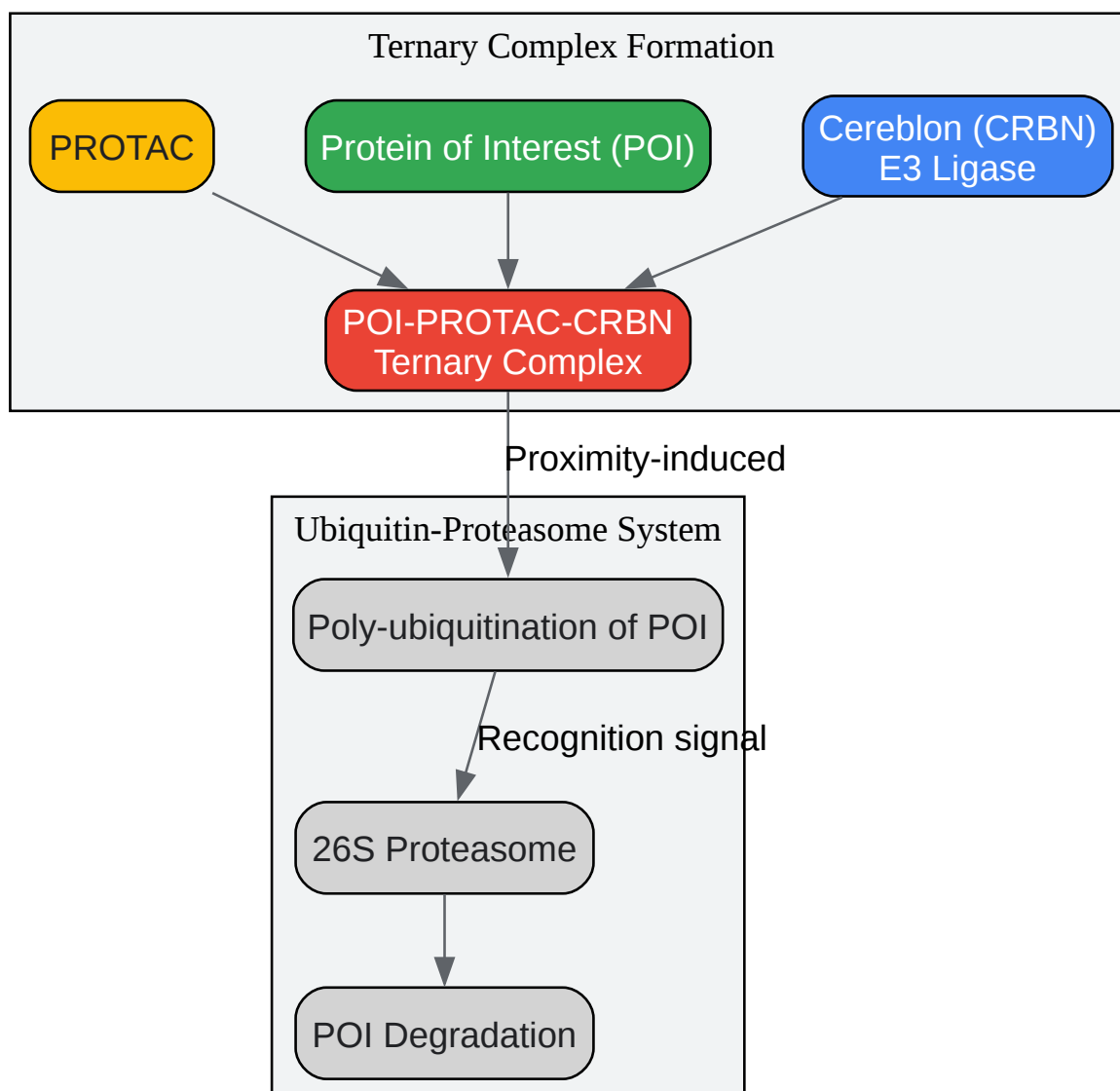
- Incubate the membrane with the primary antibodies for the POI and the loading control overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Data Analysis:
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities for the POI and the loading control.
 - Normalize the POI signal to the loading control signal to determine the percentage of protein degradation for each PROTAC concentration.

Mandatory Visualizations



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Caption: A streamlined experimental workflow for PROTAC synthesis and evaluation.



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Caption: The signaling pathway of PROTAC-mediated protein degradation.

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